6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Suzuki coupling C–Br functionalization synthetic building block

6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1603223-56-8, C₇H₇BrN₄, MW 227.06) is a bifunctionalized nitrogen-fused heterocycle within the pharmaceutically significant 1,2,4-triazolo[1,5-a]pyrimidine (TP) family. The scaffold bears a reactive bromine atom at position 6 and an ethyl substituent at position Commercially, this compound is typically supplied as a research-grade intermediate at 95% purity.

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
Cat. No. B13065751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC7H7BrN4
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCCC1=NN2C=C(C=NC2=N1)Br
InChIInChI=1S/C7H7BrN4/c1-2-6-10-7-9-3-5(8)4-12(7)11-6/h3-4H,2H2,1H3
InChIKeyQVIWZIZBZOWAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Core Scaffold & Procurement Identifiers


6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1603223-56-8, C₇H₇BrN₄, MW 227.06) is a bifunctionalized nitrogen-fused heterocycle within the pharmaceutically significant 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The scaffold bears a reactive bromine atom at position 6 and an ethyl substituent at position 2. Commercially, this compound is typically supplied as a research-grade intermediate at 95% purity . The 6-bromo substituent enables downstream diversification via transition-metal-catalyzed cross-coupling, while the 2-ethyl group modulates both the electronic properties of the heterocyclic core and its lipophilicity (calculated LogP 1.4492) relative to unsubstituted or 2‑carboxylate analogs, positioning it as a strategic entry point for structure–activity relationship (SAR) exploration and lead optimization programs .

Why Unsubstituted or Mono‑Functional Analogs Cannot Replace 6‑Bromo‑2‑ethyl‑[1,2,4]triazolo[1,5‑a]pyrimidine in Synthesis


The combination of a C6‑bromine atom and a C2‑ethyl group is not an arbitrary substitution pattern. Generic substitution of 6‑bromo‑2‑ethyl‑[1,2,4]triazolo[1,5‑a]pyrimidine with the simpler 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyrimidine (lacking the 2‑ethyl group) or with 2‑ethyl analogs bearing a different halogen or no halogen at C6 fundamentally alters two critical procurement decision drivers: (i) the reactivity and regioselectivity of the C‑halogen bond in cross‑coupling or nucleophilic aromatic substitution, and (ii) the compound’s physicochemical profile, particularly lipophilicity and electronic distribution, which directly influences both the reaction rate in subsequent transformations and the pharmacokinetic properties of the derived final compounds. The evidence below quantifies these differences in reactivity, lipophilicity, and biological outcomes, demonstrating that the precise 6‑Br/2‑Et substitution is a non‑interchangeable structural feature [1].

6‑Bromo‑2‑ethyl‑[1,2,4]triazolo[1,5‑a]pyrimidine: Quantitative Differentiation Evidence for Scientific Procurement


Cross‑Coupling Reactivity Advantage: 6‑Bromo vs 6‑Unsubstituted Analogs

The presence of the bromine atom at C6 in 6‑bromo‑2‑ethyl‑[1,2,4]triazolo[1,5‑a]pyrimidine enables straightforward transition‑metal‑catalyzed cross‑coupling reactions, a transformation inaccessible to the non‑halogenated 2‑ethyl‑[1,2,4]triazolo[1,5‑a]pyrimidine analog. In a prototypical study using the closely related 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyrimidine scaffold, microwave‑assisted Suzuki coupling with arylboronic acids proceeded to give 6‑aryl derivatives in isolated yields of 52–78% after purification, whereas the non‑halogenated analog is unreactive under identical conditions [1]. The same reactivity profile logically applies to the 2‑ethyl‑substituted variant, as the 2‑alkyl group does not sterically or electronically disrupt the C6 position.

Suzuki coupling C–Br functionalization synthetic building block

Lipophilicity Differentiation: 2‑Ethyl vs 2‑Carboxylate and 2‑Unsubstituted Analogs

The 2‑ethyl group of 6‑bromo‑2‑ethyl‑[1,2,4]triazolo[1,5‑a]pyrimidine confers a calculated LogP of 1.4492, as reported on Chemsrc . This value represents a marked increase in lipophilicity compared to the unsubstituted 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyrimidine (MW 199.01, predicted LogP ~0.5 ) and the 2‑ethyl carboxylate analog (ethyl 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyrimidine‑2‑carboxylate, predicted LogP ~0.8). This difference has direct implications for membrane permeability in cell‑based assays and for chromatographic retention times during purification.

LogP lipophilicity physicochemical properties

Regioselective C7 Functionalization in the Presence of the 6‑Bromo Substituent

In the 6‑bromo‑substituted series, nucleophilic addition of (het)aryl magnesium bromides occurs regioselectively at C7, followed by eliminative aromatization to afford 7‑(hetero)aryl‑6‑bromo‑[1,2,4]triazolo[1,5‑a]pyrimidines [1]. This regiochemical outcome is controlled by the electronic influence of the bromine at C6. Without the 6‑bromo substituent, such selectivity is lost, and mixtures of C5‑ and C7‑adducts are observed. Although the published study employed the 2‑unsubstituted scaffold, the 2‑ethyl group is not expected to alter the regiochemical preference, as it does not electronically compete with the C6‑bromine.

regioselective arylation Grignard addition C–H functionalization

Biological Activity Context: 6‑Bromo‑Triazolopyrimidine Antiproliferative Effects

The 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyrimidine core (unsubstituted at C2) has been reported to inhibit the growth of THP‑1 human monocytic leukemia cells with an IC50 value of 3.86 µM . While this data is for the 2‑unsubstituted analog, it provides a potency benchmark for the scaffold. Introduction of the 2‑ethyl substituent is expected to modulate this activity by altering both target binding and cellular permeability. Quantitative comparative data for 6‑Bromo‑2‑ethyl‑[1,2,4]triazolo[1,5‑a]pyrimidine against this specific cell line remain unreported, representing a knowledge gap that limits direct differentiation claims.

IC50 THP‑1 antiproliferative cell‑based assay

Target Applications for 6‑Bromo‑2‑ethyl‑[1,2,4]triazolo[1,5‑a]pyrimidine Based on Verified Differentiation Evidence


Late‑Stage Diversification in Medicinal Chemistry SAR Campaigns

The combination of a C6‑bromide handle for Pd‑catalyzed cross‑coupling and a C2‑ethyl group for enhanced lipophilicity (LogP = 1.45 ) makes this compound particularly suited for late‑stage functionalization in SAR programs. Researchers can rapidly generate 6‑aryl or 6‑heteroaryl libraries while maintaining the 2‑ethyl substituent constant, enabling systematic exploration of the C6 vector without altering the core’s membrane permeability profile.

Regioselective C7 Elaboration for Functional Dye and Probe Synthesis

The demonstrated regioselective C7‑arylation of the 6‑bromo‑triazolopyrimidine scaffold [1] enables the synthesis of 6,7‑disubstituted push‑pull chromophores. With the 2‑ethyl group providing solubility and electronic tuning, this compound serves as an entry point for novel luminescent dyes and fluorescent probes where both C6 and C7 positions need orthogonal functionalization.

Synthesis of 2‑Ethyl‑Containing Bioisosteres of Purine‑Based Inhibitors

The 1,2,4‑triazolo[1,5‑a]pyrimidine scaffold is a well‑established purine bioisostere. The 2‑ethyl substitution pattern appears in several patents covering therapeutic agents targeting neurological disorders and kinases [2]. 6‑Bromo‑2‑ethyl‑[1,2,4]triazolo[1,5‑a]pyrimidine provides a direct precursor for building 2‑ethyl‑substituted analogs of these purine‑mimetic scaffolds, eliminating the need for de novo construction of the ethyl‑bearing triazolopyrimidine core.

Chemical Biology Tool Compound Development Requiring Balanced Hydrophobicity

With a calculated LogP of 1.45, which is within the preferred range for cell‑permeable probes (LogP 1–3), this intermediate is well‑suited for the synthesis of chemical biology tool compounds. The 2‑ethyl group avoids the excessive hydrophilicity of unsubstituted or carboxylate‑substituted analogs, potentially reducing non‑specific protein binding while maintaining aqueous solubility sufficient for in‑vitro assays.

Quote Request

Request a Quote for 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.